molecular formula C13H23ClFN5O2 B2768549 tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride CAS No. 2173638-08-7

tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride

Cat. No. B2768549
CAS RN: 2173638-08-7
M. Wt: 335.81
InChI Key: GARJKJPSYSMPGM-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H23ClFN5O2 and its molecular weight is 335.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Polyamides

One study discusses the synthesis and characterization of aromatic polyamides derived from tert-butylhydroquinone. This work highlights a method starting from a nucleophilic aromatic substitution reaction, which could be relevant to the synthesis or manipulation of the compound , demonstrating its potential application in the development of new polymeric materials with high thermal stability and solubility in various organic solvents (Yang et al., 1999).

Enzymatic C-Demethylation in Drug Metabolism

Another research focuses on the enzymatic C-demethylation of a compound containing similar structural motifs, such as tert-butyl and fluoropyrrolidine. This study could shed light on the metabolic pathways and transformations that the compound might undergo in biological systems, which is crucial for understanding its pharmacokinetics and potential applications in drug development (Yoo et al., 2008).

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

Research on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids involves acylation and subsequent reactions leading to isomeric pyrazoles. This study might provide insights into synthetic strategies that could be applicable to the compound , particularly in the context of introducing fluoroalkyl groups into complex molecules (Iminov et al., 2015).

Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives

A study on the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives from tert-butyl acetoacetates showcases a methodology that could be relevant to the synthesis or functionalization of the compound . The use of continuous flow synthesis represents a modern approach to chemical synthesis that could offer advantages in efficiency and scalability (Herath & Cosford, 2010).

properties

IUPAC Name

tert-butyl (2R,4S)-4-fluoro-2-[5-(methylaminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FN5O2.ClH/c1-13(2,3)21-12(20)19-7-8(14)5-9(19)11-16-10(6-15-4)17-18-11;/h8-9,15H,5-7H2,1-4H3,(H,16,17,18);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARJKJPSYSMPGM-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=NNC(=N2)CNC)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C2=NNC(=N2)CNC)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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